2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17255121
InChI: InChI=1S/C10H11NO3/c12-7-8-1-3-9(4-2-8)11-5-6-14-10(11)13/h1-4,12H,5-7H2
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-

CAS No.:

Cat. No.: VC17255121

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]- -

Specification

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name 3-[4-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C10H11NO3/c12-7-8-1-3-9(4-2-8)11-5-6-14-10(11)13/h1-4,12H,5-7H2
Standard InChI Key RPDCRGJYIVNXIS-UHFFFAOYSA-N
Canonical SMILES C1COC(=O)N1C2=CC=C(C=C2)CO

Introduction

Chemical Structure and Molecular Properties

The core structure of 2-oxazolidinone consists of a five-membered ring containing both oxygen and nitrogen atoms. In 3-[4-(hydroxymethyl)phenyl]-2-oxazolidinone, the phenyl group at the 3-position of the oxazolidinone ring is further substituted with a hydroxymethyl (-CH2OH) group at the para position. This substitution introduces polarity and hydrogen-bonding capacity, which influence solubility and interactions with biological targets .

Molecular Characteristics

Based on structural analogs, the molecular formula is inferred to be C10H11NO3, with a molar mass of 193.20 g/mol. Key predicted properties include:

PropertyValue
Boiling Point~320°C (predicted)
Density1.25 g/cm³ (estimated)
pKa14.2 (hydroxyl group)
LogP (Partition Coefficient)0.8 (moderate hydrophilicity)

The hydroxymethyl group enhances water solubility compared to unsubstituted phenyl-oxazolidinones, a critical factor for bioavailability in pharmaceutical applications .

Synthesis and Manufacturing

The synthesis of 3-[4-(hydroxymethyl)phenyl]-2-oxazolidinone can be extrapolated from methods used for analogous oxazolidinones. Two primary routes are described below:

Cyclization of Ethanolamine Derivatives

A common approach involves reacting 4-(hydroxymethyl)aniline with glycidol or a related epoxide. Under basic conditions (e.g., sodium hydroxide in ethanol), the amine attacks the epoxide, forming an intermediate that cyclizes to yield the oxazolidinone ring . This method is favored for its simplicity and scalability.

Reaction Scheme:

4-(Hydroxymethyl)aniline+GlycidolNaOH, EtOH3-[4-(Hydroxymethyl)Phenyl]-2-Oxazolidinone\text{4-(Hydroxymethyl)aniline} + \text{Glycidol} \xrightarrow{\text{NaOH, EtOH}} \text{3-[4-(Hydroxymethyl)Phenyl]-2-Oxazolidinone}

Carbamate Cyclization

Alternative methods utilize carbamate intermediates. For example, treating 4-(hydroxymethyl)phenyl isocyanate with ethanolamine derivatives under phosgene-free conditions generates a carbamate, which undergoes thermal cyclization to form the target compound . This route avoids hazardous reagents but requires precise temperature control to prevent side reactions.

CompoundMIC vs MRSA (μg/mL)MIC vs VRE (μg/mL)
Linezolid22
Tedizolid0.51
3-[4-(Hydroxymethyl)Phenyl]-1 (predicted)2 (predicted)

Applications in Medicinal Chemistry

Antibiotic Development

The rise of multidrug-resistant bacteria has spurred interest in novel oxazolidinones. Derivatives with hydroxymethyl groups exhibit reduced monoamine oxidase (MAO) inhibition compared to earlier analogs, mitigating adverse neurological effects . For example, compound PH-027 (a triazole-oxazolidinone analog) demonstrated MIC values of 0.5 μg/mL against vancomycin-resistant Enterococcus faecium, surpassing linezolid’s efficacy .

Anti-Inflammatory and Anticancer Activity

Preliminary studies on oxazolidinones with polar substituents suggest inhibitory effects on cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), implicating potential roles in inflammation and metastasis . The hydroxymethyl group may facilitate interactions with catalytic zinc ions in MMP-9, a target in cancer therapy.

Research Gaps and Future Directions

Despite promising data from analogs, specific studies on 3-[4-(hydroxymethyl)phenyl]-2-oxazolidinone are lacking. Key research priorities include:

  • Synthetic Optimization: Developing one-pot synthesis methods to improve yield and purity.

  • In Vivo Toxicology: Assessing pharmacokinetics and toxicity profiles in animal models.

  • Broad-Spectrum Testing: Evaluating activity against Gram-negative pathogens via hybrid molecules (e.g., oxazolidinone-fluoroquinolone conjugates) .

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